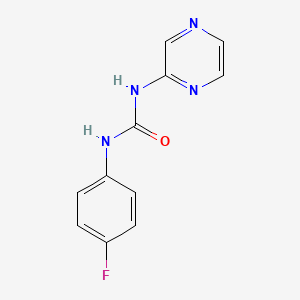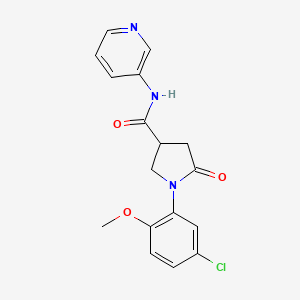
N-(4-fluorophenyl)-N'-2-pyrazinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FPYU is a synthetic chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. FPYU has shown promising results in several scientific research studies, making it a popular choice for researchers worldwide.
作用机制
The mechanism of action of FPYU is not fully understood, but several studies have reported that it acts by inhibiting the activity of specific enzymes and proteins in cells. In cancer cells, FPYU has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit the activity of photosystem II, leading to the disruption of photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
FPYU has been shown to have several biochemical and physiological effects, depending on its application. In cancer cells, FPYU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, FPYU has been shown to inhibit photosynthesis, leading to the depletion of energy reserves and ultimately, plant death. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
实验室实验的优点和局限性
FPYU has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, FPYU also has some limitations, including its toxicity and potential side effects, which may affect its application in certain fields.
未来方向
There are several future directions for FPYU research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, FPYU may be used as a lead compound for the development of novel anticancer agents. In agriculture, FPYU may be used as a potential candidate for weed control, with further studies needed to assess its efficacy and safety. In material science, FPYU may be used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
In conclusion, FPYU is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and versatility make it a popular choice for researchers worldwide. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery, agriculture, and material science.
合成方法
FPYU can be synthesized using various methods, including the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatographic techniques.
科学研究应用
FPYU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FPYU has shown promising results as an anticancer agent, with several studies reporting its ability to inhibit the growth of cancer cells. In agriculture, FPYU has been shown to possess herbicidal properties, making it a potential candidate for weed control. In material science, FPYU has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c12-8-1-3-9(4-2-8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFUPRAKDIDHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorophenyl)-3-pyrazin-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)


![3-phenoxy-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6123067.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)